molecular formula C11H24O2 B6291750 5-Propyl-2,5-octanediol CAS No. 1868137-32-9

5-Propyl-2,5-octanediol

Cat. No. B6291750
CAS RN: 1868137-32-9
M. Wt: 188.31 g/mol
InChI Key: JQXXTOWSNSTUGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Propyl-2,5-octanediol (5-POD) is a synthetic, non-toxic, biocompatible, and biodegradable polyol compound. It is a versatile and important chemical building block for the synthesis of various polymers, surfactants, and other compounds for a wide range of applications. 5-POD is also used as a solvent, stabilizer, and lubricant in various industrial and consumer products. In recent years, 5-POD has gained considerable attention due to its potential applications in various fields, such as biomedical research and drug delivery.

Scientific Research Applications

5-Propyl-2,5-octanediol has a wide range of applications in various scientific research fields. It has been used as a stabilizer for proteins, as a solubilizing agent for drug delivery, as a surfactant for emulsion formation, and as a lubricant for medical devices. It has also been used as a substrate for enzymatic reactions, as a substrate for cell culture, and as a surfactant for drug delivery. Moreover, this compound has been used in the synthesis of polymers, surfactants, and other compounds for various biomedical applications.

Mechanism of Action

The mechanism of action of 5-Propyl-2,5-octanediol is based on its ability to interact with proteins and other biomolecules. It can interact with proteins by forming hydrogen bonds and hydrophobic interactions, which can lead to a conformational change of the proteins. This conformational change can result in changes in the protein's activity and function. In addition, this compound can interact with other biomolecules, such as lipids and carbohydrates, and can affect their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, to modulate the expression of genes, and to affect cell proliferation and differentiation. In addition, this compound has been shown to affect the permeability of cell membranes, to modulate the activity of transporters, and to affect the activity of signaling pathways.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Propyl-2,5-octanediol in lab experiments is its non-toxic and biocompatible nature. It is also highly soluble in water and organic solvents, making it easy to use in a variety of experiments. In addition, this compound is relatively stable and has a low vapor pressure, making it suitable for use in a variety of lab experiments. However, this compound can be toxic to some organisms, and it can interact with proteins and other biomolecules, which can affect the results of experiments.

Future Directions

The potential applications of 5-Propyl-2,5-octanediol are vast, and there are many potential future directions for research. One potential direction is the use of this compound as a drug delivery system. This compound can be used to solubilize drugs and to target specific tissues and organs. Another potential direction is the use of this compound as a substrate for enzymatic reactions, as a stabilizer for proteins, and as a surfactant for emulsion formation. Additionally, this compound can be used to synthesize polymers, surfactants, and other compounds for various biomedical applications. Finally, this compound can be used as a lubricant for medical devices and as a stabilizer for cell culture.

Synthesis Methods

5-Propyl-2,5-octanediol can be synthesized by a variety of methods, such as the reaction of propylene oxide with 2,5-octanediol, the reaction of propylene oxide with 2,5-octanediol in the presence of a base, and the reaction of propylene oxide with 2,5-octanediol in the presence of an acid catalyst. The most common method of synthesis is the reaction of propylene oxide with 2,5-octanediol in the presence of a base. This reaction produces this compound in high yields with a good selectivity.

properties

IUPAC Name

5-propyloctane-2,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2/c1-4-7-11(13,8-5-2)9-6-10(3)12/h10,12-13H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXXTOWSNSTUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)(CCC(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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